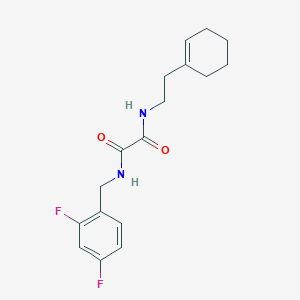

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-difluorobenzyl)oxalamide

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-difluorobenzyl)oxalamide is a synthetic organic compound characterized by the presence of a cyclohexene ring, a difluorobenzyl group, and an oxalamide moiety

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[(2,4-difluorophenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F2N2O2/c18-14-7-6-13(15(19)10-14)11-21-17(23)16(22)20-9-8-12-4-2-1-3-5-12/h4,6-7,10H,1-3,5,8-9,11H2,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXLVPSFIYVANE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-difluorobenzyl)oxalamide typically involves the following steps:

Formation of the cyclohexene derivative: The starting material, cyclohexene, undergoes a reaction with an appropriate alkylating agent to introduce the ethyl group at the 1-position.

Introduction of the difluorobenzyl group: The intermediate product is then reacted with 2,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate to form the difluorobenzyl derivative.

Oxalamide formation: The final step involves the reaction of the difluorobenzyl derivative with oxalyl chloride and an amine to form the oxalamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-difluorobenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-difluorobenzyl)oxalamide has several scientific research applications, including:

Medicinal Chemistry: The compound may be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-difluorobenzyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-dichlorobenzyl)oxalamide: Similar structure but with chlorine atoms instead of fluorine.

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-dimethylbenzyl)oxalamide: Similar structure but with methyl groups instead of fluorine.

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-difluorophenyl)oxalamide: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-difluorobenzyl)oxalamide is unique due to the presence of both the cyclohexene and difluorobenzyl groups, which confer specific chemical and physical properties. The difluorobenzyl group, in particular, can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from other similar compounds.

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-difluorobenzyl)oxalamide is a compound of interest due to its potential biological activities. This article aims to explore its synthesis, structural characteristics, and biological effects based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves a multi-step process. The compound can be synthesized through the reaction of cyclohexenyl ethylamine with 2,4-difluorobenzoyl chloride in the presence of a base like triethylamine. The reaction yields the oxalamide product after purification.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 336.36 g/mol. The structural characteristics can be analyzed through various techniques including NMR and X-ray crystallography.

| Property | Value |

|---|---|

| Molecular Formula | C17H20F2N2O2 |

| Molecular Weight | 336.36 g/mol |

| CAS Number | [insert CAS number] |

| Melting Point | [insert melting point] |

Biological Activity

Research into the biological activity of this compound has revealed several important findings:

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been reported to possess anti-inflammatory activity. Animal studies indicated that it reduces inflammation markers such as TNF-alpha and IL-6 in models of induced inflammation.

Neuroprotective Properties

Preliminary studies suggest that this compound may also have neuroprotective effects. It appears to mitigate oxidative stress in neuronal cells, which could have implications for neurodegenerative diseases.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

-

Case Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects on breast cancer cells.

- Method : MTT assay was used to assess cell viability.

- Results : A dose-dependent decrease in cell viability was observed with an IC50 value of approximately 15 µM.

-

Anti-inflammatory Model :

- Objective : To assess the anti-inflammatory effects in a rat model.

- Method : Carrageenan-induced paw edema was measured.

- Results : A significant reduction in edema was noted at 24 hours post-treatment compared to control groups.

-

Neuroprotection Study :

- Objective : To investigate protective effects against oxidative stress.

- Method : Neuronal cells were treated with hydrogen peroxide in the presence of the compound.

- Results : The compound significantly reduced cell death and increased antioxidant enzyme levels.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-difluorobenzyl)oxalamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Cyclohexene ring formation via Birch reduction of an aromatic precursor (e.g., anisole) followed by acid hydrolysis .

- Step 2 : Oxalamide group introduction using oxalyl chloride reacted with amines (e.g., 2,4-difluorobenzylamine) under anhydrous conditions .

- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the target compound .

- Optimization : Control temperature (0–5°C for oxalyl chloride reactions), solvent polarity (DMF for coupling steps), and stoichiometric ratios (1:1.2 amine:oxalyl chloride) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Techniques :

- 1H/13C NMR : Confirm substitution patterns (e.g., cyclohexene protons at δ 5.5–6.0 ppm, fluorobenzyl aromatic signals) .

- IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS/ESI-MS) : Validate molecular weight (e.g., [M+H]+ expected at m/z ~375) .

- X-ray Crystallography (if crystalline): Resolve 3D conformation and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational chemistry methods predict the biological targets of this compound?

- Approach :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors (e.g., G-protein-coupled receptors) .

- MD Simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS) for target-ligand complexes .

- Pharmacophore Mapping : Align structural motifs (e.g., oxalamide core, fluorobenzyl group) with known inhibitors (e.g., stearoyl-CoA desaturase inhibitors) .

Q. What strategies can resolve contradictions in reported biological activities of structurally similar oxalamides?

- Resolution Methods :

- Assay Standardization : Replicate studies under uniform conditions (e.g., pH 7.4, 37°C, 5% CO₂) to minimize variability .

- Meta-Analysis : Compare IC50 values across publications (e.g., antifungal activity in vs. antiviral data in ).

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 2,4-difluorobenzyl with 4-methoxyphenethyl) to isolate contributing factors .

Q. How does the electronic nature of substituents (e.g., 2,4-difluorobenzyl) influence the compound’s reactivity and bioactivity?

- Analysis :

- Electron-Withdrawing Effects : Fluorine atoms increase electrophilicity of the benzyl group, enhancing interactions with nucleophilic residues in enzymes .

- Hammett Parameters : Use σ values (σ_meta-F = 0.34, σ_para-F = 0.06) to predict substituent impact on reaction rates or binding affinities .

- DFT Calculations : Compute Fukui indices to identify reactive sites for electrophilic/nucleophilic attacks .

Q. What in vitro models are suitable for preliminary evaluation of its therapeutic potential?

- Models :

- Enzyme Inhibition Assays : Test against soluble epoxide hydrolase (sEH) using fluorogenic substrates (e.g., PHOME) .

- Cell Viability Assays : Use MTT/XTT on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Antimicrobial Screening : Employ disk diffusion against Candida albicans or Aspergillus fumigatus (see for fungal targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.